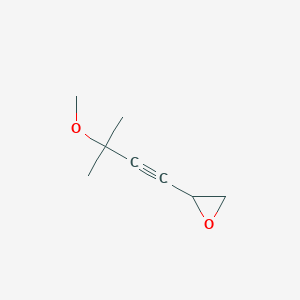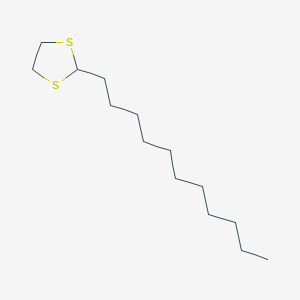
2-Undecyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecyl-1,3-dithiolane is an organosulfur compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at the 1 and 3 positions. The undecyl group attached to the second carbon atom of the ring makes this compound unique. 1,3-Dithiolanes are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Undecyl-1,3-dithiolane can be synthesized through the reaction of an aldehyde with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under mild conditions and yields the desired dithiolane product. The general reaction scheme is as follows:
RCHO+HSCH2CH2SH→RCH(SCH2CH2S)+H2O
where ( R ) represents the undecyl group.
Industrial Production Methods
Industrial production of 1,3-dithiolanes, including this compound, often involves the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)_2] or yttrium triflate. These catalysts facilitate the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and yields .
Chemical Reactions Analysis
Types of Reactions
2-Undecyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO_4 or OsO_4 to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using H_2/Ni or LiAlH_4, converting the dithiolane to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: KMnO_4, OsO_4, CrO_3/Py
Reduction: H_2/Ni, LiAlH_4, NaBH_4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: New organosulfur compounds
Scientific Research Applications
2-Undecyl-1,3-dithiolane has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating multistep synthesis.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-undecyl-1,3-dithiolane involves its ability to undergo reversible reactions, such as ring-opening polymerization. The disulfide bonds in the dithiolane ring can be readily exchanged with thiols, allowing for dynamic covalent chemistry. This property is exploited in the design of self-healing materials and stimuli-responsive polymers .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane: Another isomer of 1,3-dithiolane, known for its ring strain and reactivity.
1,3-Dithiane: Similar to 1,3-dithiolane but with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
2-Undecyl-1,3-dithiolane is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
103383-70-6 |
|---|---|
Molecular Formula |
C14H28S2 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2-undecyl-1,3-dithiolane |
InChI |
InChI=1S/C14H28S2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3 |
InChI Key |
MTJIKFNTOLCKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)

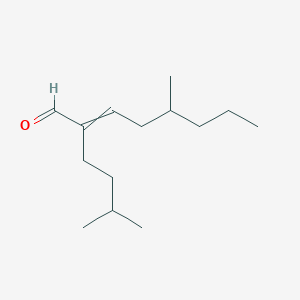
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
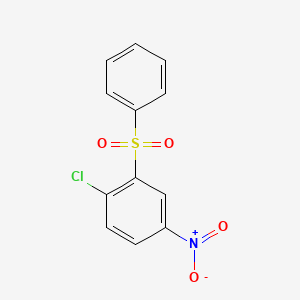

![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
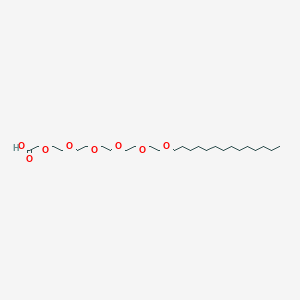

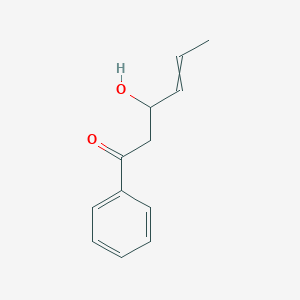

![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
